3-Chloro-6-methoxypyridine-2-carboxamide

Description

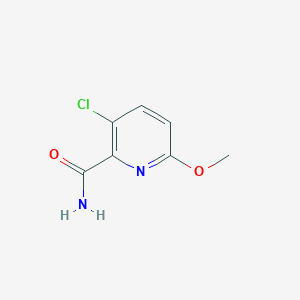

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-6-methoxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLSOLNPLPYREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route Overview

The synthesis of 3-Chloro-6-methoxypyridine-2-carboxamide typically follows these key steps:

- Chlorination : Introduction of the chloro substituent at the 3-position of the pyridine ring.

- Methoxylation : Substitution of a chlorine or other leaving group at the 6-position with a methoxy group.

- Carboxamide Formation : Conversion of a suitable precursor (such as a carboxylic acid derivative or halopyridine) into the carboxamide functional group at the 2-position.

This sequence is generally achieved through nucleophilic substitution and acylation reactions under controlled conditions to optimize yield and purity.

Detailed Preparation Steps

Chlorination of Pyridine Derivatives

- Reagents : Chlorination is often performed using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

- Conditions : The reaction typically requires controlled temperature to avoid over-chlorination or side reactions.

- Outcome : Selective chlorination at the 3-position of the pyridine ring is achieved, yielding 3-chloropyridine intermediates.

Methoxylation at the 6-Position

- Reagents : Sodium methoxide (NaOCH₃) in methanol is the preferred nucleophile for methoxylation.

- Process : The methoxylation involves nucleophilic aromatic substitution where the chlorine at the 6-position is replaced by a methoxy group.

- Temperature : Optimal reaction temperature ranges from 10°C to 60°C, with 25°C to 30°C being preferred for better control and yield.

- Molar Ratios : Sodium methoxide is used in slight excess, typically 1.0 to 1.5 moles per mole of substrate, with 1.05 moles being ideal.

- Workup : After reaction completion, the mixture is quenched with water at 10°C to 40°C and the product is isolated by filtration or extraction.

Introduction of the Carboxamide Group

- Ammonolysis : The carboxamide group is introduced by reacting the chlorinated and methoxylated pyridine intermediate with ammonia or amines.

- Conditions : This reaction is carried out under controlled temperature and solvent conditions to facilitate nucleophilic substitution, replacing the halogen or ester group with the amide functionality.

- Typical Solvents : Polar solvents such as water, alcohols, or their mixtures are used to dissolve reactants and support the reaction.

Representative Synthetic Route Example

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Pyridine derivative | Thionyl chloride or PCl₅, controlled temp | 3-Chloropyridine intermediate | Selective chlorination at 3-position |

| 2 | 3-Chloropyridine intermediate | Sodium methoxide in methanol, 25-30°C | 3-Chloro-6-methoxypyridine | Methoxylation at 6-position |

| 3 | 3-Chloro-6-methoxypyridine | Ammonia or amine, polar solvent, controlled temp | This compound | Amide formation via nucleophilic substitution |

Research Findings and Optimization Parameters

- Temperature Control : Maintaining reaction temperatures between 25°C and 40°C during methoxylation and ammonolysis steps improves selectivity and yield by minimizing side reactions.

- Molar Ratios : Slight excess of sodium methoxide (1.05 equivalents) ensures complete substitution without excessive reagent waste.

- Solvent Choice : Use of polar solvents such as methanol and water facilitates nucleophilic substitution and simplifies product isolation by filtration.

- Purification : Filtration at ambient temperature is preferred for isolating the product, avoiding chromatographic steps that can reduce scalability.

Comparative Notes on Related Pyridine Derivative Syntheses

Studies on related compounds such as 2-amino-3-nitro-6-methoxypyridine and 2,3-diamino-6-methoxypyridine show similar synthetic strategies involving:

- Nucleophilic substitution using sodium methoxide.

- Reduction of nitro groups to amines using metal reducing agents (e.g., iron, tin chloride) in acidic media.

- Ammonolysis for amide or amino group introduction.

These methodologies reinforce the robustness of nucleophilic aromatic substitution and ammonolysis in pyridine derivative synthesis, applicable to this compound preparation.

Summary Table of Key Reaction Parameters

| Reaction Step | Reagents/Conditions | Temperature (°C) | Molar Ratio (Reagent:Substrate) | Isolation Method | Yield Considerations |

|---|---|---|---|---|---|

| Chlorination | Thionyl chloride or PCl₅ | Controlled (variable) | Stoichiometric | Filtration/Extraction | High selectivity required |

| Methoxylation | Sodium methoxide in methanol | 25-30 | 1.0 - 1.5 (1.05 optimal) | Filtration | Avoid excess to reduce side products |

| Ammonolysis (Amide Formation) | Ammonia or amine in polar solvent | 25-40 | Excess ammonia often used | Filtration | Controlled to prevent hydrolysis |

Chemical Reactions Analysis

3-Chloro-6-methoxypyridine-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

3-Chloro-6-methoxypyridine-2-carboxamide serves as an important intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to be utilized in various chemical reactions, including nucleophilic substitutions and coupling reactions to form larger molecular structures.

Biology

In biological research, this compound has been studied for its potential interactions with biomolecules. Notably, it acts as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Urease inhibitors are valuable in treating conditions like urinary tract infections and kidney stones.

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Its role as a precursor in drug development highlights its potential in creating new pharmaceuticals targeting various diseases.

Industry

The compound is also used in the production of agrochemicals and other fine chemicals due to its unique functional groups that enhance its chemical properties.

Research indicates that this compound exhibits significant biological activities, particularly as a urease inhibitor. In vitro studies have demonstrated its efficacy with varying IC50 values compared to other derivatives:

| Compound | IC50 (µM) |

|---|---|

| This compound | 4.07 ± 0.003 |

| RX-6 (another derivative) | 1.07 ± 0.043 |

| RX-7 (another derivative) | 2.18 ± 0.058 |

These values indicate that while this compound is effective as a urease inhibitor, other derivatives may exhibit stronger effects.

Urease Inhibition Studies

Several studies have focused on the urease inhibitory activity of this compound:

- Study A: Evaluated the effectiveness of various pyridine derivatives in inhibiting urease activity, highlighting the superior performance of this compound.

- Study B: Investigated the structural requirements for urease inhibition, demonstrating how modifications to the compound's structure influenced its binding affinity and inhibitory potency.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxypyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved vary based on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

2-Chloro-6-methoxypyridin-3-amine (CAS 135795-46-9)

- Substituents : Chloro (position 2), methoxy (position 6), amine (position 3).

- Key Differences : The amine group at position 3 replaces the carboxamide, reducing hydrogen-bonding capacity. Positional isomerism alters electronic distribution, affecting reactivity in nucleophilic substitution reactions .

4-Chloro-5-methoxypyridin-3-amine

- Substituents : Chloro (position 4), methoxy (position 5), amine (position 3).

Functional Group Variations

6-Chloro-2-methoxypyridine-3-carboxaldehyde (CAS not listed)

- Substituents : Aldehyde (position 3), chloro (position 6), methoxy (position 2).

- Key Differences : The aldehyde group increases electrophilicity, making it reactive in condensation reactions. However, it lacks the carboxamide’s stability, limiting its utility in prolonged biological assays .

6-Chloro-2-methylpyridine-3-carbonyl chloride (CAS 62366-52-3)

Heterocyclic Modifications

3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide (LY2033298)

- Structure: A thienopyridine core fused with a pyridine ring, substituted with chloro, methoxy, methyl, and cyclopropylcarboxamide groups.

- The cyclopropyl group adds steric bulk, influencing pharmacokinetics .

Reactivity and Stability

- Nitro Derivatives (e.g., 6-Chloro-2-methoxy-3-nitropyridine) :

Data Table: Key Comparative Properties

| Compound Name | CAS Number | Substituents | Molecular Formula | Functional Groups | Key Properties |

|---|---|---|---|---|---|

| 3-Chloro-6-methoxypyridine-2-carboxamide | 1257535-58-2 | Cl (3), OMe (6), CONHMe (2) | C₈H₉ClN₂O₂ | Carboxamide | High H-bonding, moderate stability |

| 2-Chloro-6-methoxypyridin-3-amine | 135795-46-9 | Cl (2), OMe (6), NH₂ (3) | C₆H₇ClN₂O | Amine | Lower reactivity, basic pH sensitivity |

| 6-Chloro-2-methoxypyridine-3-carboxaldehyde | N/A | Cl (6), OMe (2), CHO (3) | C₇H₆ClNO₂ | Aldehyde | Electrophilic, prone to oxidation |

| LY2033298 | N/A | Thienopyridine core + substituents | C₁₃H₁₄ClN₃O₂S | Thienopyridine, carboxamide | Enhanced rigidity, improved binding |

Key Findings

- Positional Isomerism : Substituent placement significantly impacts electronic properties and solubility. For example, chloro at position 2 (vs. 3) reduces steric hindrance but alters dipole moments .

- Functional Groups : Carboxamides offer superior stability for biological applications compared to aldehydes or carbonyl chlorides, which are more reactive but less practical .

- Heterocyclic Systems: Thienopyridine derivatives (e.g., LY2033298) demonstrate enhanced target affinity due to structural rigidity, though synthetic complexity increases .

Biological Activity

3-Chloro-6-methoxypyridine-2-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Molecular Structure:

- Molecular Formula: C7H7ClN2O2

- Molecular Weight: 186.6 g/mol

- IUPAC Name: this compound

The synthesis of this compound typically involves chlorination and methoxylation of pyridine derivatives. One common method is the reaction of 3-chloro-6-methoxypyridine with ammonia or an amine under specific conditions to form the carboxamide group.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Urease inhibitors are significant in treating conditions like urinary tract infections and kidney stones.

Inhibition Studies

In vitro studies have demonstrated the compound's efficacy as a urease inhibitor. The following table summarizes the inhibition potential compared to other derivatives:

| Compound | IC50 (µM) |

|---|---|

| This compound | 4.07 ± 0.003 |

| RX-6 (another derivative) | 1.07 ± 0.043 |

| RX-7 (another derivative) | 2.18 ± 0.058 |

The IC50 values indicate that while this compound is effective, other derivatives may exhibit stronger inhibitory effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, primarily enzymes like urease. The presence of electron-withdrawing groups enhances its inhibitory activity, suggesting that structural modifications can significantly impact its biological efficacy .

Case Studies and Research Findings

- Urease Inhibition:

- Comparative Analysis:

- Potential Therapeutic Applications:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-6-methoxypyridine-2-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. For example, chlorination and methoxylation of pyridine derivatives, followed by carboxamide formation via coupling reactions (e.g., using carbodiimide coupling agents). Key intermediates include 2-chloronicotinic acid derivatives, with reaction conditions optimized for temperature (80–120°C) and solvents like DMF or THF . Purification often employs column chromatography or recrystallization to isolate high-purity products.

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Structural elucidation relies on:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and carboxamide functionality.

- X-ray crystallography for definitive bond-length and angle measurements, often using SHELX software for refinement .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

Q. What solvents and catalysts are commonly used in its synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates for nucleophilic substitutions. Catalysts like triethylamine or DMAP are employed in carboxamide bond formation. Chlorination steps may use POCl₃ or SOCl₂ under reflux conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These studies correlate with reactivity trends, such as nucleophilic attack sites or hydrogen-bonding propensity . Software like Gaussian or ORCA is used, with basis sets (e.g., 6-31G*) optimized for accuracy .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from assay conditions (pH, temperature) or impurity profiles. Researchers should:

- Validate purity via HPLC (>95%) and control for stereochemical integrity.

- Replicate assays under standardized protocols (e.g., ATP concentration in kinase assays).

- Perform structure-activity relationship (SAR) studies to isolate substituent effects, as seen in pyridine-carboxamide derivatives .

Q. What is the mechanism of action for its reported antimicrobial activity?

- Methodological Answer : Studies on analogous compounds suggest that the chloro-methoxy-pyridine scaffold disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). For Gram-negative pathogens, outer membrane permeability is enhanced by the carboxamide group’s hydrogen-bonding capacity . Advanced assays (e.g., time-kill kinetics) and molecular docking (using AutoDock Vina) can validate target engagement .

Q. How does the crystal packing of this compound influence its physicochemical stability?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize the crystal lattice. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability under stress conditions (humidity, temperature). Polymorph screening (via solvent evaporation) identifies forms with optimal shelf life .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.